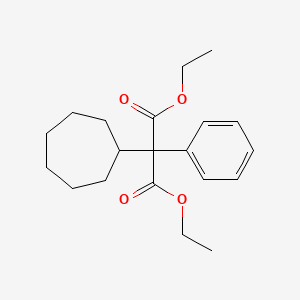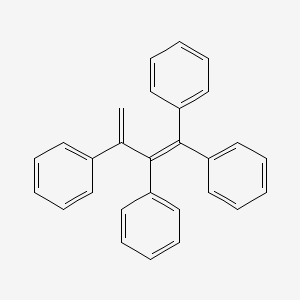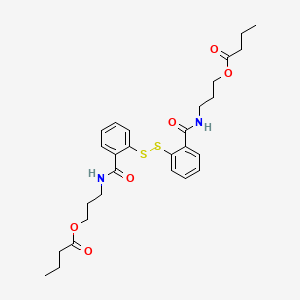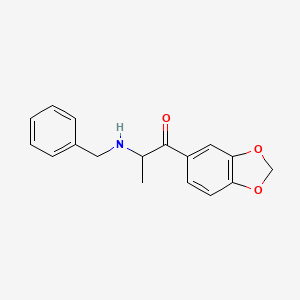![molecular formula C24H16O B12801358 6-Benzyl-7H-benzo[de]anthracen-7-one CAS No. 5082-84-8](/img/structure/B12801358.png)
6-Benzyl-7H-benzo[de]anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-7H-benzo[de]anthracen-7-one is a chemical compound with the molecular formula C25H16O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes a benzyl group attached to the benzanthrone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7H-benzo[de]anthracen-7-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzanthrone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4, alkylation using alkyl halides and AlCl3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Scientific Research Applications
6-Benzyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-7H-benzo[de]anthracen-7-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: A parent compound of 6-Benzyl-7H-benzo[de]anthracen-7-one, known for its use in dye production.
7H-Benz[de]anthracen-7-one: A closely related compound with similar chemical properties but lacking the benzyl group.
1,9-Benz-10-anthrone: Another derivative of benzanthrone with different substituents.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5082-84-8 |
|---|---|
Molecular Formula |
C24H16O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-benzylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C24H16O/c25-24-21-11-5-4-10-19(21)20-12-6-9-17-13-14-18(23(24)22(17)20)15-16-7-2-1-3-8-16/h1-14H,15H2 |
InChI Key |
MTYCTNBXUBUBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


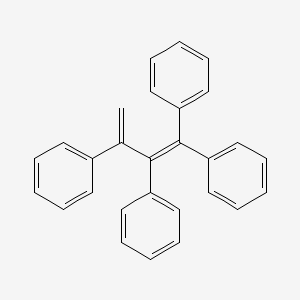


![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
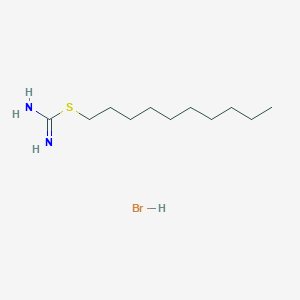
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

